Dipquo
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipquo involves a multi-step process that includes the formation of the quinolinone core followed by the introduction of the imidazole moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Dipquo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the this compound molecule.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that have modified functional groups, which can be used for further research and development in medicinal chemistry .
Scientific Research Applications
Dipquo has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Promotes osteoblast differentiation and bone mineralization in cell culture models.
Medicine: Potential therapeutic agent for bone healing and regeneration.
Industry: Used in the development of bone anabolic compounds and other pharmaceutical applications
Mechanism of Action
Dipquo exerts its effects by inhibiting glycogen synthase kinase 3-beta (GSK3-β) signaling. This inhibition leads to the activation of the p38 MAP kinase pathway, which promotes osteoblast differentiation and bone mineralization. The molecular targets involved include GSK3-β and β-catenin, which play crucial roles in the regulation of bone formation .
Comparison with Similar Compounds
Similar Compounds
Alendronate: A bisphosphonate used to treat osteoporosis by inhibiting bone resorption.
Teriparatide: A recombinant form of parathyroid hormone used to stimulate bone formation.
Denosumab: A monoclonal antibody that inhibits bone resorption by targeting RANKL.
Uniqueness of Dipquo
This compound is unique in its dual mechanism of action, promoting both osteoblast differentiation and bone mineralization through the inhibition of GSK3-β and activation of the p38 MAP kinase pathway. This dual action makes it a promising candidate for the development of new bone healing therapies .
Properties
IUPAC Name |
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-12-8-13(2)17-15(9-12)10-16(20(24)23-17)19-18(21-11-22-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMBLNYSLKFCIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)C3=C(N=CN3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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